4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Overview
Description
4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a piperidine ring, a pyridinone moiety, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination or other suitable methods.
Formation of the Pyridinone Moiety: The pyridinone ring is synthesized through condensation reactions involving appropriate starting materials.
Coupling Reactions: The final step involves coupling the piperidine and pyridinone moieties under specific reaction conditions, often using catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aminomethyl group and the pyridinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(aminomethyl)piperidine-1-carbonyl)pyridine
- 4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-3(1H)-one
- 4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-4(1H)-one
Uniqueness
4-(4-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, a pyridinone moiety, and an aminomethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-8-9-2-5-15(6-3-9)12(17)10-1-4-14-11(16)7-10/h1,4,7,9H,2-3,5-6,8,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHCOOWHZCYGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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